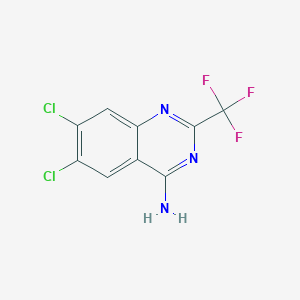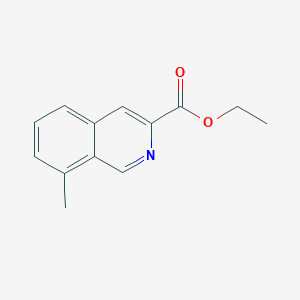![molecular formula C32H38O2 B13670836 (S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it an important molecule in various fields of scientific research, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutyraldehyde from t-butyl chloride and vinyl acetate through a catalytic reaction.
Formation of Intermediate: The intermediate 1-chloro-3,3-dimethylbutyl acetate is hydrolyzed and disproportionated under controlled temperature conditions (100-110°C) using catalysts such as aluminum trichloride, p-toluenesulfonic acid, or ferric chloride.
Final Product: The final step involves the coupling of the intermediate with 1,1’-binaphthalene-2,2’-diol to form (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted binaphthol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination with transition metals and activation of substrates through chiral induction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral centers and bulky substituents, which provide steric hindrance and enhance its selectivity in catalytic reactions. This makes it a valuable compound in asymmetric synthesis compared to other binaphthol derivatives.
Eigenschaften
Molekularformel |
C32H38O2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
3-(3,3-dimethylbutyl)-1-[3-(3,3-dimethylbutyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38O2/c1-31(2,3)17-15-23-19-21-11-7-9-13-25(21)27(29(23)33)28-26-14-10-8-12-22(26)20-24(30(28)34)16-18-32(4,5)6/h7-14,19-20,33-34H,15-18H2,1-6H3 |
InChI-Schlüssel |
JQBPPZJSAAUVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)CCC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)

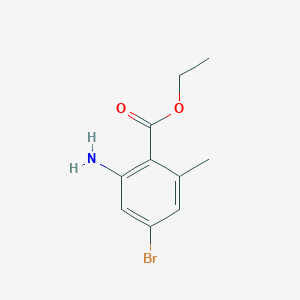
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
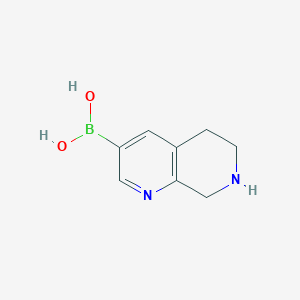
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
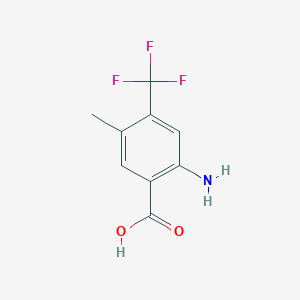
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
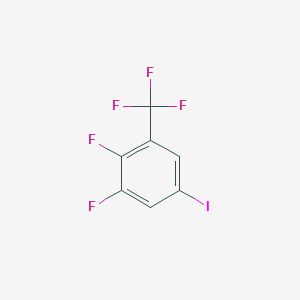
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
